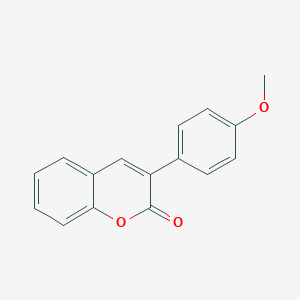
3-(4-Methoxyphenyl)-2H-chromen-2-one
Vue d'ensemble
Description
This would involve identifying the compound’s chemical structure, functional groups, and any unique characteristics.
Synthesis Analysis
This would involve detailing the methods and reactions used to synthesize the compound, including any catalysts or reagents used.Molecular Structure Analysis
This would involve using techniques such as X-ray crystallography, NMR spectroscopy, or computational methods to determine the 3D structure of the molecule.Chemical Reactions Analysis
This would involve studying how the compound reacts with other substances, its reactivity, and the products formed.Physical And Chemical Properties Analysis
This would involve studying properties such as melting point, boiling point, solubility, stability, and spectral properties.Applications De Recherche Scientifique
Synthesis of Warfarin and its Analogues : Alonzi et al. (2014) described the use of novel polystyrene-supported TBD catalysts for the Michael addition of 4-hydroxycoumarin to α,β-unsaturated ketones. This process is useful for synthesizing compounds like Warfarin and its analogues, including a derivative of 3-(4-Methoxyphenyl)-2H-chromen-2-one, highlighting its role in pharmaceutical synthesis (Alonzi et al., 2014).
Phototransformation Studies : Khanna et al. (2015) investigated the phototransformation of 2-(3-methoxyphenyl)-4H-chromen-4-ones. Their research revealed the formation of exotic tetracyclic scaffolds and also identified dealkoxylation processes, showcasing the compound's potential in photochemical applications (Khanna et al., 2015).
Antibacterial Activity : Behrami and Dobroshi (2019) synthesized new derivatives of 4-hydroxy-chromen-2-one, including compounds related to 3-(4-Methoxyphenyl)-2H-chromen-2-one, and evaluated their antibacterial activity. They found these compounds exhibited high levels of bacteriostatic and bactericidal activity, indicating their potential in antibacterial applications (Behrami & Dobroshi, 2019).
Antimicrobial and Anticancer Applications : Several studies have explored the antimicrobial and anticancer potential of derivatives of 3-(4-Methoxyphenyl)-2H-chromen-2-one. For instance, Ashok et al. (2016) and Singh et al. (2017) synthesized novel compounds and evaluated their efficacy against various bacterial and fungal strains, as well as breast cancer cell lines, demonstrating the compound's relevance in medicinal chemistry (Ashok et al., 2016); (Singh et al., 2017).
Photovoltaic Properties : Gad et al. (2020) conducted a study on the electronic and photovoltaic properties of chromen-2-one-based organic dyes, including derivatives of 3-(4-Methoxyphenyl)-2H-chromen-2-one. Their research contributes to the development of efficient photosensitizers for solar cell applications (Gad et al., 2020).
Safety And Hazards
This would involve identifying any potential risks or hazards associated with the compound, including toxicity, flammability, and environmental impact.
Orientations Futures
This would involve discussing potential applications or areas of research for the compound, based on its properties and characteristics.
Please note that the availability of this information can vary depending on the compound and the extent of research conducted on it. For a specific compound like “3-(4-Methoxyphenyl)-2H-chromen-2-one”, you may need to consult specialized databases or scientific literature. If you have access to a university library, they can often provide access to these resources. Alternatively, databases like PubChem, ChemSpider, and Google Scholar can be good starting points for your research.
Propriétés
IUPAC Name |
3-(4-methoxyphenyl)chromen-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H12O3/c1-18-13-8-6-11(7-9-13)14-10-12-4-2-3-5-15(12)19-16(14)17/h2-10H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LDECIIDIVZISJV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C2=CC3=CC=CC=C3OC2=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H12O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80351002 | |
| Record name | 3-(4-Methoxyphenyl)-2H-chromen-2-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80351002 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
252.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(4-Methoxyphenyl)-2H-chromen-2-one | |
CAS RN |
23000-33-1 | |
| Record name | 3-(4-Methoxyphenyl)-2H-chromen-2-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80351002 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




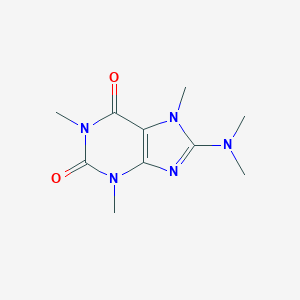

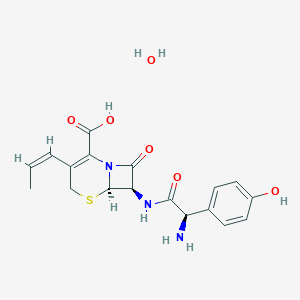

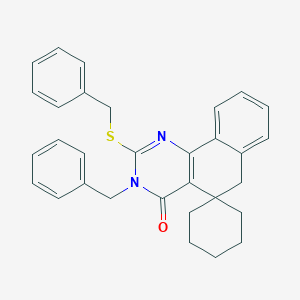
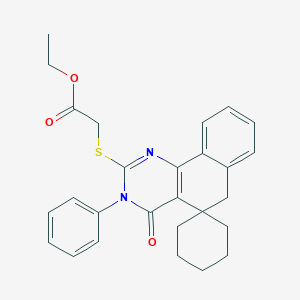



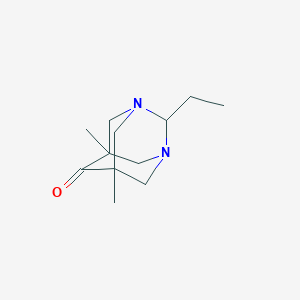
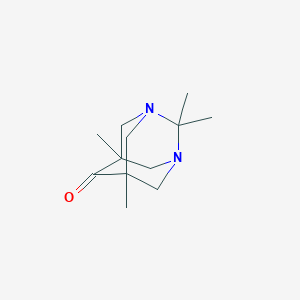
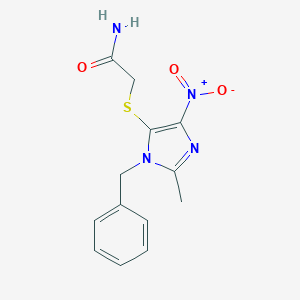
![Benzoic acid, 2-hydroxy-5-[(phenylamino)sulfonyl]-](/img/structure/B188452.png)